molecular formula C20H17N5O B10892004 2-{4-amino-6-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-1,3,5-triazin-2-yl}phenol

2-{4-amino-6-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-1,3,5-triazin-2-yl}phenol

Cat. No.: B10892004
M. Wt: 343.4 g/mol
InChI Key: ZBCZFMYNLXIMNO-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-AMINO-6-[2-(1-METHYL-1H-INDOL-3-YL)VINYL]-1,3,5-TRIAZIN-2-YL}PHENOL is a complex organic compound that features a triazine ring substituted with an indole moiety and an amino group

Properties

Molecular Formula

C20H17N5O

Molecular Weight

343.4 g/mol

IUPAC Name

2-[4-amino-6-[(E)-2-(1-methylindol-3-yl)ethenyl]-1,3,5-triazin-2-yl]phenol

InChI

InChI=1S/C20H17N5O/c1-25-12-13(14-6-2-4-8-16(14)25)10-11-18-22-19(24-20(21)23-18)15-7-3-5-9-17(15)26/h2-12,26H,1H3,(H2,21,22,23,24)/b11-10+

InChI Key

ZBCZFMYNLXIMNO-ZHACJKMWSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/C3=NC(=NC(=N3)N)C4=CC=CC=C4O

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC3=NC(=NC(=N3)N)C4=CC=CC=C4O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-AMINO-6-[2-(1-METHYL-1H-INDOL-3-YL)VINYL]-1,3,5-TRIAZIN-2-YL}PHENOL typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The indole derivative is then coupled with a triazine precursor under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{4-AMINO-6-[2-(1-METHYL-1H-INDOL-3-YL)VINYL]-1,3,5-TRIAZIN-2-YL}PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-AMINO-6-[2-(1-METHYL-1H-INDOL-3-YL)VINYL]-1,3,5-TRIAZIN-2-YL}PHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-AMINO-6-[2-(1-METHYL-1H-INDOL-3-YL)VINYL]-1,3,5-TRIAZIN-2-YL}PHENOL involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The indole moiety can interact with various biological receptors, influencing cellular pathways and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-AMINO-6-[2-(1-METHYL-1H-INDOL-3-YL)VINYL]-1,3,5-TRIAZIN-2-YL}PHENOL is unique due to its combination of a triazine ring and an indole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

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